molecular formula C5H5N3 B099937 2-(1H-Imidazol-4-yl)acetonitrile CAS No. 18502-05-1

2-(1H-Imidazol-4-yl)acetonitrile

Cat. No.: B099937
CAS No.: 18502-05-1
M. Wt: 107.11 g/mol
InChI Key: DQZBHUXBFNBJLX-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-4-yl)acetonitrile is a chemical compound with the molecular formula C5H5N3 It is a derivative of imidazole, a five-membered heterocyclic ring containing two nitrogen atoms

Scientific Research Applications

2-(1H-Imidazol-4-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly for antifungal medications.

    Industry: It is used in the production of various chemicals and materials

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazole compounds have been recognized for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their versatility and utility . Additionally, the synthesis of substituted benzo[d]pyrrolo[2ʹ,3ʹ:4,5]pyrrolo[1,2-a]imidazoles from 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and arylglyoxals has been reported, indicating potential future directions for the use of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-4-yl)acetonitrile typically involves the substitution reaction of chloroacetonitrile with imidazole. This reaction is carried out in a solvent such as acetonitrile, in the presence of a base like potassium carbonate and potassium hydroxide . The reaction conditions are mild, and the process yields a high purity product.

Industrial Production Methods

For industrial production, the same substitution reaction is scaled up. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the product. The process is designed to be efficient and safe, avoiding the use of high-risk reagents .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-4-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

  • 2-(1H-Imidazol-2-yl)acetonitrile
  • 4-(1H-Imidazol-2-yl)acetonitrile
  • 2-(1H-Imidazol-5-yl)acetonitrile

Uniqueness

2-(1H-Imidazol-4-yl)acetonitrile is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals .

Properties

IUPAC Name

2-(1H-imidazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-2-1-5-3-7-4-8-5/h3-4H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZBHUXBFNBJLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341275
Record name (1H-Imidazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18502-05-1
Record name (1H-Imidazol-5-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-5-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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